Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester

Description

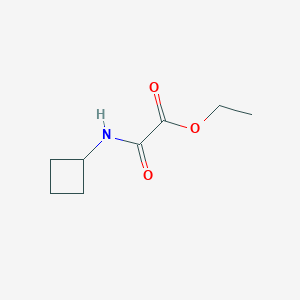

Structure and Properties The compound "Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester" (IUPAC name: ethyl 2-(cyclobutylcarbamoyl)acetate) features an ethyl ester backbone with a cyclobutylamino group attached to the α-carbon of the acetic acid moiety, which is further substituted with a ketone group. Its molecular formula is C₉H₁₄N₂O₃, yielding a molecular weight of 198.22 g/mol. The cyclobutyl group introduces a strained four-membered ring, influencing steric and electronic properties compared to larger or unstrained substituents .

Synthesis and Applications While direct synthesis data for this compound is unavailable in the provided evidence, analogous compounds (e.g., ethyl esters with amino-oxo substituents) are synthesized via carbodiimide-mediated coupling of amines with activated esters or acids. For example, describes the use of dicyclohexyl carbodiimide (DCC) to conjugate pyrazolidine with Boc-glycine in acetonitrile . Potential applications include medicinal chemistry (e.g., enzyme inhibition or receptor modulation) due to the presence of the carbamoyl group, which is common in bioactive molecules .

Properties

IUPAC Name |

ethyl 2-(cyclobutylamino)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)7(10)9-6-4-3-5-6/h6H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBMNLSRPLCFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Esterification Approach

The primary method for synthesizing acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester is through esterification of the corresponding acetic acid derivative with ethanol.

- Fischer Esterification : This is the most common laboratory-scale method, where the acetic acid derivative bearing the 2-(cyclobutylamino)-2-oxo substituent is reacted with ethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid.

- Reaction Conditions : The reaction is typically conducted under reflux to shift the equilibrium toward ester formation.

- Catalysts : Strong acids like sulfuric acid or solid acid catalysts such as ion-exchange resins can be used to enhance the reaction rate and yield.

- Industrial Adaptations : In industrial settings, continuous flow reactors are employed for better control and scalability, often utilizing solid acid catalysts to improve efficiency and reduce waste.

| Parameter | Typical Laboratory Conditions | Industrial Adaptations |

|---|---|---|

| Catalyst | Sulfuric acid | Solid acid catalysts (ion-exchange resins) |

| Temperature | Reflux (~78 °C for ethanol) | Controlled temperature in flow reactors |

| Reaction Time | Several hours | Optimized for continuous flow |

| Purification | Distillation and washing | Continuous extraction and distillation |

This method is straightforward and widely used due to the availability of starting materials and well-understood reaction mechanisms.

Multi-Step Synthetic Routes Incorporating Cyclobutylamino and Oxo Groups

The presence of the cyclobutylamino and oxo groups requires specific synthetic strategies to introduce these functionalities prior to esterification.

- Starting Materials : Typically, a cyclobutylamine derivative or a cyclobutyl-substituted keto acid is used as a precursor.

-

- Condensation and Substitution : The cyclobutylamino group is introduced via nucleophilic substitution or condensation reactions involving cyclobutylamine and suitable keto acid intermediates.

- Hydrolysis and Decarboxylation : After substitution, hydrolysis and decarboxylation steps may be required to obtain the free acid form with the oxo group intact.

- Esterification : The final step involves esterifying the acid intermediate with ethanol under acid catalysis.

Example Process (Adapted from Related Oxo-Ester Syntheses) :

- Cyclization of a precursor with metal sodium in toluene.

- Reaction with ethyl chloroacetate to introduce the ester functionality.

- Acidic hydrolysis and decarboxylation to yield the keto acid intermediate.

- Direct esterification with ethanol using a catalyst without intermediate purification.

- Final purification by reduced-pressure distillation.

This “one-pot” strategy is advantageous for its operational simplicity, high yield, and environmental friendliness, minimizing waste and processing steps.

Chemical Reaction Analysis Relevant to Preparation

- Hydrolysis : The ester can be hydrolyzed back to the acid and alcohol under acidic or basic conditions, which is reversible and important for purification or further functionalization.

- Reduction : The oxo group can be selectively reduced to an alcohol if required, using agents like lithium aluminum hydride.

- Substitution : The ester group can undergo nucleophilic substitution under catalytic conditions to introduce other functional groups or modify the molecule.

| Reaction Type | Reagents/Conditions | Purpose in Synthesis |

|---|---|---|

| Hydrolysis | HCl (acidic) or NaOH (basic) | To revert ester to acid for modifications |

| Reduction | LiAlH4 | To reduce oxo group to alcohol |

| Substitution | Pd or Ni catalysts with nucleophiles | To modify ester or amine substituents |

These reactions provide flexibility in the synthetic design and allow for tailoring the molecule for specific applications.

Research Findings and Industrial Relevance

- The esterification approach combined with strategic introduction of the cyclobutylamino and oxo groups has been validated in both laboratory and industrial contexts.

- The “one-pot” method for related oxo-ester compounds demonstrates that complex esters can be synthesized efficiently with fewer purification steps and higher yields, suggesting similar applicability for this compound.

- The use of solid acid catalysts and continuous flow reactors in industrial production enhances scalability and environmental compliance by reducing waste and energy consumption.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Fischer Esterification | Acid-catalyzed reaction of acid derivative with ethanol | Simple, well-known, scalable | Equilibrium reaction, requires reflux |

| Multi-step “One-Pot” Synthesis | Cyclization, substitution, hydrolysis, esterification in one sequence | High yield, less waste, efficient | Requires precise control of conditions |

| Industrial Continuous Flow | Use of solid acid catalysts in flow reactors | Scalable, environmentally friendly | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and alcohol under acidic or basic conditions.

Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid like hydrochloric acid. Basic hydrolysis, or saponification, uses a strong base like sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Substitution: Nucleophilic substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products

Hydrolysis: Produces acetic acid and ethanol.

Reduction: Produces the corresponding alcohol.

Substitution: Produces various substituted products depending on the nucleophile used.

Scientific Research Applications

Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active acetic acid derivative, which can then interact with biological pathways. The cyclobutylamino group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with key structural analogs:

Key Observations

- Cyclobutyl vs.

- Aromatic vs. Aliphatic Substituents : The 2-methoxyphenyl () and phenylethyl () analogs exhibit higher molecular weights and lipophilicity, favoring membrane permeability in biological systems. The target compound’s aliphatic cyclobutyl group may reduce off-target interactions compared to aromatic systems .

- Chirality: The (R)-1-phenylethylamino analog () highlights the role of stereochemistry in biological activity, a factor absent in the achiral cyclobutyl derivative .

Stability and Reactivity

- Ester Hydrolysis : Ethyl esters (e.g., ) are less prone to hydrolysis than methyl esters but more reactive than bulky tert-butyl analogs (). The cyclobutyl group’s electron-withdrawing nature may accelerate hydrolysis compared to electron-donating substituents like methoxy .

- Thermal Stability : Strained cyclobutyl rings may lower thermal stability relative to cyclohexyl or aromatic systems, necessitating controlled storage conditions (e.g., room temperature, as in ) .

Biological Activity

Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester (CAS No. 722486-87-5) is a chemical compound that has garnered interest in various scientific fields due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an acetic acid moiety linked to a cyclobutylamino group and an ethyl ester, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit:

- Inhibition of Enzymatic Activity : Many derivatives of acetic acid are known to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

- Antimicrobial Properties : The presence of the cyclobutylamino group may enhance membrane permeability, allowing better interaction with microbial targets.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound based on available literature:

Case Studies and Research Findings

- Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of compounds structurally similar to acetic acid derivatives. These compounds demonstrated significant inhibition of paw edema in animal models, indicating potential therapeutic applications in treating inflammatory conditions .

- Antimicrobial Activity : Research highlighted the antimicrobial efficacy of similar esters against Gram-positive and Gram-negative bacteria. Acetic acid derivatives were shown to disrupt bacterial membranes effectively, enhancing their potential as antibiotic agents .

- Cytotoxicity in Cancer Models : In vitro studies have assessed the cytotoxic effects of acetic acid derivatives on various cancer cell lines. Results indicated that some compounds exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a promising avenue for cancer treatment .

- Neuroprotective Properties : Preliminary studies suggest that acetic acid derivatives may offer neuroprotective effects in models of neurodegeneration. These effects could be mediated through antioxidant mechanisms and modulation of neuroinflammatory pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester, and how do reaction conditions influence yield?

- Methodological Answer : This compound can be synthesized via coupling reactions between cyclobutylamine derivatives and activated oxo-acetic acid esters. For example, Stumpf et al. (1993) demonstrated the use of ethyl oxamate intermediates in analogous syntheses, where cyclobutylamine reacts with ethyl oxalyl chloride under controlled anhydrous conditions . Yield optimization requires precise stoichiometry and inert atmospheres to prevent hydrolysis of the oxo-ester group. Solvent choice (e.g., THF or DCM) and temperature (0–5°C) are critical for minimizing side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- NMR : The cyclobutylamino group’s protons appear as a multiplet in the 1H NMR spectrum (δ 2.5–3.5 ppm), while the ethyl ester’s methyl group resonates as a triplet near δ 1.2–1.4 ppm .

- IR : Strong absorption bands at ~1740 cm⁻¹ (C=O stretch of the ester) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

- MS : Molecular ion peaks matching the molecular weight (e.g., 199.2 g/mol) and fragmentation patterns (e.g., loss of the cyclobutylamino moiety) validate the structure .

Q. What are the solubility and stability profiles of this compound under various pH and solvent conditions?

- Methodological Answer : The ester group confers moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water. Stability studies in aqueous buffers show hydrolysis at pH < 3 or > 9, with the ester converting to the carboxylic acid derivative. Yalkowsky’s Handbook of Aqueous Solubility Data provides predictive models for solubility based on logP values (~1.5–2.0 for similar esters) .

Advanced Research Questions

Q. How does the cyclobutylamino group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The cyclobutylamino moiety acts as a sterically hindered nucleophile, reducing reaction rates compared to linear alkylamines. Kinetic studies (e.g., using stopped-flow techniques) reveal that ring strain in the cyclobutyl group slightly enhances nucleophilicity, but steric effects dominate. Computational modeling (DFT) of transition states can quantify activation barriers .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR shifts may arise from tautomerism or solvent effects. For example, Altukhov (National University of Pharmacy) observed keto-enol tautomerism in analogous oxo-ester derivatives, which requires variable-temperature NMR to resolve . Cross-validation using high-resolution MS and X-ray crystallography (if crystals are obtainable) is recommended .

Q. How can this compound serve as a precursor for synthesizing heterocyclic scaffolds in medicinal chemistry?

- Methodological Answer : The oxo-ester group enables cyclization reactions with hydrazines or amidines to form pyrazoles or imidazoles. For instance, reacting this compound with thiosemicarbazide under acidic conditions yields a cyclized thiazolidinone derivative, as shown in PubChem data for related esters . Reaction optimization requires monitoring by TLC or LC-MS to track intermediate formation.

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., logP, pKa)?

- Methodological Answer : Tools like Schrodinger’s QikProp or SwissADME calculate logP (~2.1) and pKa (~4.5 for the ester group) using fragment-based approaches. Molecular dynamics simulations assess membrane permeability, leveraging NIST’s thermodynamic data for validation .

Safety & Regulatory Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : MedChemExpress guidelines advise using nitrile gloves and fume hoods due to potential irritancy of the ester and cyclobutylamino groups. Waste disposal must follow OSHA standards for organic amines, with neutralization using dilute HCl before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.